molecular formula C14H28ClN B1432807 4-(Cyclooctylmethyl)piperidine hydrochloride CAS No. 1822674-75-8

4-(Cyclooctylmethyl)piperidine hydrochloride

Cat. No. B1432807
CAS RN: 1822674-75-8
M. Wt: 245.83 g/mol
InChI Key: ABSJZUNKNNYAOO-UHFFFAOYSA-N
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Description

4-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN . It has an average mass of 245.832 Da and a monoisotopic mass of 245.191025 Da .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .


Molecular Structure Analysis

The molecular structure of 4-(Cyclooctylmethyl)piperidine hydrochloride consists of 14 carbon atoms, 28 hydrogen atoms, one nitrogen atom, and one chlorine atom .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal and Molecular Structure Analysis

One study focused on the structural characterization of related piperidine compounds, providing insights into their molecular conformations and interactions. For instance, Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. They detailed the compound's orthorhombic crystal structure and discussed hydrogen bonding patterns, highlighting the importance of such analyses in understanding compound properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Structural Confinements

Research on the synthesis of novel piperidin-4-ones and their conversion to piperidin-4-ols via ultrasound-promoted methods and silica chloride mediation was conducted by Rajesh, Reddy, and Vijayakumar (2012). Their work demonstrated an effective approach to synthesizing sterically hindered derivatives, providing a foundation for further exploration of piperidine compounds in various scientific applications (Rajesh, Reddy, & Vijayakumar, 2012).

Biological Activity Studies

The cytotoxic effect of a novel topoisomerase II inhibitor based on a piperidine structure was investigated by Siwek et al. (2012). Their study demonstrated significant cytotoxicity against breast cancer cell lines, underscoring the potential of piperidine derivatives in developing anticancer therapies (Siwek et al., 2012).

Synthetic Approaches and Potential Therapeutics

De Risi et al. (2001) outlined an efficient synthetic approach to a non-peptide ORL-1 receptor antagonist featuring a cyclooctylmethyl piperidine structure, highlighting the compound's potential as a therapeutic agent. This research exemplifies the utility of piperidine derivatives in drug discovery and development (De Risi et al., 2001).

Future Directions

Piperidine is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 4-(Cyclooctylmethyl)piperidine hydrochloride and similar compounds may have potential future applications in drug design and synthesis.

properties

IUPAC Name

4-(cyclooctylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N.ClH/c1-2-4-6-13(7-5-3-1)12-14-8-10-15-11-9-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSJZUNKNNYAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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